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Compound of Interest |

methyl2-bromo-6-methoxy-4-
Compound Name: ,
nitrobenzoate

CAS No.: 2168241-36-7

Cat. No.: B2944019

. J

Compound Identity & Physicochemical Profile[1][2]
[31[4]1[51[6]1[7][8]1[9][10]

Parameter Specification

IUPAC Name Methyl 2-bromo-4-nitrobenzoate

CAS Registry Number 100959-22-6

Molecular Formula CsHeBrNOa4

Molecular Weight 260.04 g/mol

Appearance Light yellow solid / crystalline powder
Melting Point 82.0-86.0 °C

Solubility Soluble in CDCls, DMSO-ds, Ethyl Acetate

Structural Context

This compound features a trisubstituted benzene ring. The steric and electronic interplay
between the ortho-bromo substituent and the para-nitro group creates a distinct spectroscopic
signature, particularly in the proton NMR where the H3 proton experiences significant
deshielding.
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Synthesis & Preparation Context

For Spectroscopic Purity Analysis

To ensure accurate spectroscopic referencing, the compound is typically prepared via the
Fischer esterification of 2-bromo-4-nitrobenzoic acid. Impurities from this process (unreacted
acid or thionyl chloride byproducts) must be identified in the spectra.
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Methyl 2-bromo-4-nitrobenzoate
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Figure 1: Standard synthesis pathway via acyl chloride intermediate, yielding high-purity ester
for characterization.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][5][10][11][12]
'H NMR Data (400 MHz, CDCIs)

The proton spectrum is characterized by a distinct AMX spin system (or ABX depending on
resolution) and a sharp methyl singlet.
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Critical Analysis:

e H-3 Singularity: While technically a doublet (coupling with H-5, J ~ 2 Hz), H-3 often appears
as a singlet at 400 MHz due to peak broadening or limited resolution. It is the diagnostic
peak for the 2-bromo-4-nitro substitution pattern.

e Impurity Flag: A broad singlet >10 ppm would indicate unreacted carboxylic acid.

3C NMR Data (100 MHz, CDCIs)

The carbon spectrum reveals 8 distinct environments.

Shift (0, ppm) Assignment Environment
165.2 C=0 Carbonyl ester carbon.
Aromatic C-ipso to NO2. Highly
149.2 C-4 _
deshielded.
137.9 C-1 Aromatic C-ipso to Ester.
131.7 C-6 Aromatic CH (Ortho to Ester).
Aromatic CH (Ortho to
129.1 C-3
Br/NOz2).
Aromatic C-ipso to Br (Heavy
atom effect causes upfield shift
122.1 C-2 _ _
relative to other substituted
carbons).
122.0 C-5 Aromatic CH (Ortho to NOz2).
53.1 -OCHs Methoxy carbon.
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Mass Spectrometry (MS) Profile[4][8][11]
Electrospray lonization (ESI)[8][12]

 lonization Mode: Positive (+ve)

e Molecular lon [M+H]*: 260.1 m/z[1]

Isotopic Signature (Bromine Effect)

Bromine exists as two stable isotopes, °Br (50.7%) and 8Br (49.3%). This creates a distinctive
"doublet" pattern in the mass spectrum for the molecular ion.

e Peak A (7°Br): ~260 m/z
e Peak B (31Br): ~262 m/z

¢ Intensity Ratio: ~1:1

Molecular lon [M+H]+

m/z 260.1 m/z 262.1
(Contains 79-Br) (Contains 81-Br)

Click to download full resolution via product page
Figure 2: Expected isotopic distribution pattern for the molecular ion.
Infrared (IR) Spectroscopy
Theoretical Consensus & Characteristic Bands

While specific fingerprint data varies by instrument, the functional groups provide a non-
negotiable validation set:

e 1720 — 1740 cm~1; Strong C=0 stretch (Ester).
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e 1530 + 10 cm~1: Strong NO2 asymmetric stretch.
e 1350 + 10 cm~*: Medium NO2 symmetric stretch.
e ~1280 cm~1: C-O stretch (Ester).

* Note: Absence of broad band at 2500-3300 cm~1* confirms the absence of the carboxylic acid
precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | CBH5BrFNO4 | CID 67473451 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of Methyl 2-
bromo-4-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2944019#spectroscopic-data-of-methyl-2-bromo-4-
nitrobenzoate]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://s3.ap-southeast-1.amazonaws.com/ap-st01.ext.exlibrisgroup.com/64OTAGO_INST/storage/alma/1A/1C/44/67/D1/DA/6C/92/72/F6/36/99/E7/06/63/03/Full%20Thesis%20Harrison%20Michael%20Lewin.pdf?response-content-disposition=attachment%3B%20filename%3D%22Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf%22%3B%20filename%2A%3DUTF-8%27%27Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260218T220257Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260218%2Fap-southeast-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=eb045b64880f79b2571d9d01c9f4ad32d9264893b3ccb840c352bb147496f2b0
https://s3.ap-southeast-1.amazonaws.com/ap-st01.ext.exlibrisgroup.com/64OTAGO_INST/storage/alma/1A/1C/44/67/D1/DA/6C/92/72/F6/36/99/E7/06/63/03/Full%20Thesis%20Harrison%20Michael%20Lewin.pdf?response-content-disposition=attachment%3B%20filename%3D%22Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf%22%3B%20filename%2A%3DUTF-8%27%27Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260218T220257Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260218%2Fap-southeast-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=eb045b64880f79b2571d9d01c9f4ad32d9264893b3ccb840c352bb147496f2b0
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-5-fluoro-2-nitrobenzoate
https://www.benchchem.com/product/b2944019?utm_src=pdf-custom-synthesis
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/4038292/ol401197n_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251125/eu-west-1/s3/aws4_request&X-Amz-Date=20251125T092125Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=2fff616e99e2383f664e4a485e17c3b51565f09ce32c8322cf0592b1163c22b8
https://s3.ap-southeast-1.amazonaws.com/ap-st01.ext.exlibrisgroup.com/64OTAGO_INST/storage/alma/1A/1C/44/67/D1/DA/6C/92/72/F6/36/99/E7/06/63/03/Full%20Thesis%20Harrison%20Michael%20Lewin.pdf?response-content-disposition=attachment%3B%20filename%3D%22Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf%22%3B%20filename%2A%3DUTF-8%27%27Full%2520Thesis%2520Harrison%2520Michael%2520Lewin.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260218T220257Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260218%2Fap-southeast-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=eb045b64880f79b2571d9d01c9f4ad32d9264893b3ccb840c352bb147496f2b0
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-5-fluoro-2-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-5-fluoro-2-nitrobenzoate
https://www.benchchem.com/product/b2944019#spectroscopic-data-of-methyl-2-bromo-4-nitrobenzoate
https://www.benchchem.com/product/b2944019#spectroscopic-data-of-methyl-2-bromo-4-nitrobenzoate
https://www.benchchem.com/product/b2944019#spectroscopic-data-of-methyl-2-bromo-4-nitrobenzoate
https://www.benchchem.com/product/b2944019#spectroscopic-data-of-methyl-2-bromo-4-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2944019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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